molecular formula C21H23FN2O4S B2570706 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 955716-09-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2570706
CAS No.: 955716-09-3
M. Wt: 418.48
InChI Key: FEYYCGGJZBDCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline scaffold modified with a cyclopropanecarbonyl group at the 2-position and a 4-ethoxy-3-fluorobenzenesulfonamide moiety at the 7-position. Its structure combines a rigid bicyclic system with electron-withdrawing (fluorine) and electron-donating (ethoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-2-28-20-8-7-18(12-19(20)22)29(26,27)23-17-6-5-14-9-10-24(13-16(14)11-17)21(25)15-3-4-15/h5-8,11-12,15,23H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYCGGJZBDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 344.42 g/mol
  • CAS Number : 1207006-54-9

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial growth and cancer cell proliferation.
  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
  • Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxicity against several cancer cell lines. This effect is likely mediated through apoptosis induction and disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in colon and breast cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter receptors

Case Studies and Research Findings

  • Anticancer Activity : A study published in Cancer Research highlighted that the compound significantly reduced the viability of HT-29 colon cancer cells in a dose-dependent manner. The mechanism involved the activation of caspases leading to apoptosis .
  • Neuropharmacological Effects : Research indicates that the compound may modulate dopaminergic pathways, suggesting potential applications in treating neurodegenerative disorders. In vivo studies demonstrated improved cognitive function in animal models .
  • Antimicrobial Properties : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been shown to induce apoptosis in various cancer cell lines. A study highlighted the efficacy of related compounds in inhibiting cell proliferation in cancer models:

CompoundCell Line TestedIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These findings suggest that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide may possess similar antitumor potential and warrants further investigation into its mechanisms of action against specific cancer types.

2. Inhibition of Carbonic Anhydrase
Sulfonamides are well-known for their ability to inhibit carbonic anhydrase enzymes, which play crucial roles in maintaining acid-base balance and fluid secretion in tissues. This inhibition can have therapeutic implications for conditions such as glaucoma and certain forms of edema .

3. Central Nervous System Disorders
Given the ability of tetrahydroisoquinoline derivatives to cross the blood-brain barrier, this compound may be explored for its effects on central nervous system disorders such as depression and anxiety. The structural characteristics that allow for neuroactivity make it a candidate for further pharmacological studies .

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor activity of a closely related compound using a panel of human tumor cell lines. The results indicated significant growth inhibition at low micromolar concentrations, suggesting that modifications to the tetrahydroisoquinoline structure could enhance therapeutic efficacy against various cancers.

Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of sulfonamide derivatives in isolated rat heart models. The study found that certain compounds significantly modulated perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular diseases .

Summary of Potential Applications

The compound this compound shows promise in several areas:

  • Antitumor therapies : Potential to inhibit cancer cell growth.
  • Carbonic anhydrase inhibition : Possible applications in treating glaucoma and fluid retention.
  • Neuropharmacology : Potential use in managing CNS disorders.
  • Cardiovascular modulation : Implications for heart disease treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Group

The target compound differs from its closest analog, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide (), by the substitution of a methoxy group (OCH₃) with an ethoxy group (OCH₂CH₃) at the para position of the benzene ring. The ethoxy group may also confer enhanced metabolic stability compared to methoxy derivatives due to reduced susceptibility to oxidative demethylation .

Core Scaffold and Functional Group Modifications

  • Trifluoroacetyl vs. Cyclopropanecarbonyl: describes N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, which replaces the cyclopropanecarbonyl group with a trifluoroacetyl moiety. The trifluoroacetyl group is a stronger electron-withdrawing group, which could enhance electrophilic reactivity or stabilize interactions with hydrophobic enzyme pockets. However, cyclopropanecarbonyl may offer better metabolic stability due to reduced susceptibility to hydrolysis .
  • Sulfonamide Position and Halogen Substitution :
    The target compound’s 3-fluoro substituent on the benzenesulfonamide aligns with analogs in and , which also incorporate fluorine at the meta position. Fluorine’s electronegativity likely enhances binding precision in target proteins through dipole interactions or steric effects.

Comparative Data Table

Compound Name Key Substituents Core Scaffold Synthesis Yield (if available) Key Structural Difference
Target Compound 4-ethoxy-3-fluoro-benzenesulfonamide 1,2,3,4-tetrahydroisoquinoline N/A Reference standard for comparison
N-(2-(cyclopropanecarbonyl)-1,2,3,4-THIQ-7-yl)-3-fluoro-4-methoxybenzenesulfonamide 4-methoxy-3-fluoro-benzenesulfonamide 1,2,3,4-tetrahydroisoquinoline N/A Methoxy vs. ethoxy substitution
N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-THIQ-6-sulfonamide Trifluoroacetyl, 2-cyclopropylethyl 1,2,3,4-tetrahydroisoquinoline Not specified Trifluoroacetyl vs. cyclopropanecarbonyl
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamide, 4-methoxyphenoxy Cyclopropane-carboxamide 78% Carboxamide scaffold, no sulfonamide group

Research Implications and Limitations

  • Structural Insights : The ethoxy substitution in the target compound may balance lipophilicity and metabolic stability, making it a candidate for further pharmacokinetic studies.
  • Gaps in Evidence : Direct biological data (e.g., IC₅₀ values, receptor binding) are absent in the provided sources. Comparative studies with the methoxy analog () would clarify substituent effects on activity.
  • Synthetic Challenges : Scalability of the ethoxy group installation requires optimization to match the efficiency of methoxy or trifluoroacetyl analogs .

Q & A

Basic Questions

Q. What are the critical synthetic steps and purification methods for synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves:

  • Cyclopropane introduction : Reacting tetrahydroisoquinoline derivatives with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., THF, pyridine, DMAP) to form the cyclopropanecarbonyl intermediate .
  • Sulfonamide coupling : Treating the intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) at controlled temperatures (20–60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) followed by recrystallization to ensure >95% purity. Monitor reaction progress via TLC and confirm final structure via NMR and HRMS .

Q. Which analytical techniques are essential for validating the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and cyclopropane integrity. For example, cyclopropane protons typically appear as multiplets at δ 0.5–1.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation from theoretical values .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed spectral data (e.g., NMR shifts) and computational predictions?

  • Methodological Answer :

  • Repeat experiments : Ensure consistent solvent, temperature, and concentration during NMR analysis to rule out environmental artifacts .
  • Cross-validation : Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts using software like Gaussian or ADF. For example, cyclopropane ring strain may cause deviations in predicted 13C^{13}C shifts .
  • Alternative techniques : Use X-ray crystallography to unambiguously confirm stereochemistry and bond angles, especially for cyclopropane moieties .

Q. What strategies optimize the yield of the cyclopropane ring formation step in large-scale syntheses?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance reaction kinetics .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for cyclopropane stability. THF is often optimal for balancing reactivity and solubility .
  • Process simulation : Apply Aspen Plus or COMSOL models to predict heat transfer and mixing efficiency during exothermic cyclopropanation steps, reducing side reactions .

Q. How should in vitro assays be designed to evaluate the biological activity of this compound while minimizing solvent interference?

  • Methodological Answer :

  • Solvent controls : Use DMSO at <0.1% v/v to avoid cytotoxicity. Pre-test solubility in PBS or cell culture media via dynamic light scattering (DLS) .
  • Dose-response curves : Include 8–10 concentration points (e.g., 1 nM–100 µM) with triplicate measurements. Normalize data to vehicle-only controls .
  • Byproduct assessment : Analyze residual reagents (e.g., sulfonic acids) via LC-MS and confirm they do not interfere with assay readouts (e.g., fluorescence-based enzymatic assays) .

Q. What theoretical frameworks guide the study of this compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions, focusing on sulfonamide’s hydrogen-bonding with active sites .
  • Pharmacophore mapping : Identify critical features (e.g., cyclopropane hydrophobicity, sulfonamide electron-withdrawing effects) using MOE or Discovery Studio .
  • Kinetic studies : Apply Michaelis-Menten or Hill-Langmuir equations to quantify binding affinity (KdK_d) and cooperativity in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays (e.g., variable IC50_{50} values) be systematically addressed?

  • Methodological Answer :

  • Batch consistency : Verify compound purity across batches via HPLC and elemental analysis .
  • Assay standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate assay conditions. For example, include acetazolamide as a positive control in carbonic anhydrase assays .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Report 95% confidence intervals for IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.